molecular formula C8H14F2O2 B2401326 3-(Difluoromethyl)-4,4-dimethylpentanoic acid CAS No. 1889667-88-2

3-(Difluoromethyl)-4,4-dimethylpentanoic acid

Cat. No.: B2401326
CAS No.: 1889667-88-2
M. Wt: 180.195
InChI Key: JWZUHPNTBNQLSW-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4,4-dimethylpentanoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4,4-dimethylpentanoic acid typically involves the introduction of the difluoromethyl group into the pentanoic acid structure. One common method is the difluoromethylation of a suitable precursor, such as a pentanoic acid derivative, using difluoromethylating agents like ClCF₂H. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(Difluoromethyl)-4,4-dimethylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated acids and derivatives, such as:

Uniqueness

3-(Difluoromethyl)-4,4-dimethylpentanoic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(difluoromethyl)-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-8(2,3)5(7(9)10)4-6(11)12/h5,7H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZUHPNTBNQLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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